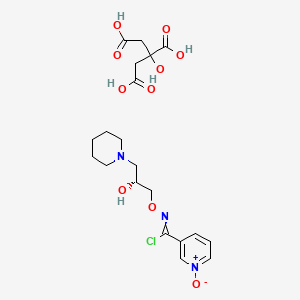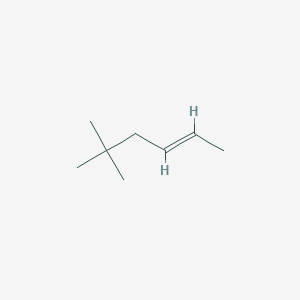
Arimoclomol citrate
Übersicht
Beschreibung
Arimoclomolcitrat ist ein experimentelles Medikament, das von CytRx Corporation, einem biopharmazeutischen Unternehmen mit Sitz in Los Angeles, Kalifornien, entwickelt wurde. Es ist eine Citratsalzlösung von BRX-220 und wird hauptsächlich für sein Potenzial zur Behandlung neurodegenerativer Erkrankungen wie Amyotrophe Lateralsklerose (ALS) und Niemann-Pick-Krankheit Typ C untersucht . Die Verbindung funktioniert, indem sie einen normalen zellulären Proteinreparaturweg durch die Aktivierung von molekularen Chaperonen stimuliert .
Wirkmechanismus
Target of Action
Arimoclomol citrate primarily targets molecular chaperones . These are proteins that assist in the folding and unfolding of other macromolecules in the cell . They play a crucial role in protein homeostasis, ensuring that proteins attain their proper conformation and maintain their functional state .
Mode of Action
This compound operates through a unique ‘molecular chaperone’ co-induction mechanism . It stimulates a natural cellular repair pathway by activating these molecular chaperones . This activation is believed to stimulate a normal cellular protein repair pathway .
Biochemical Pathways
It is known that the drug acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. By improving their function, this compound aids in the clearance of accumulated lipids in cells .
Pharmacokinetics
It is known that the drug is orally administered .
Result of Action
The activation of molecular chaperones by this compound is believed to have therapeutic efficacy for a broad range of diseases . This is because damaged proteins, called aggregates, are thought to play a role in many diseases . By stimulating the repair of these proteins, this compound could potentially alleviate the symptoms of these diseases .
Biochemische Analyse
Biochemical Properties
Arimoclomol citrate is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . This unique ‘molecular chaperone’ co-induction mechanism allows this compound to interact with various enzymes and proteins within the cell .
Cellular Effects
This compound acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function . This indicates that this compound has a significant impact on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of a natural cellular protein repair pathway through the activation of molecular chaperones . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been shown to extend life in an animal model of ALS , indicating that it has significant effects in animal models
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the search results. Given its role in stimulating a cellular protein repair pathway and improving lysosomal function , it is likely that it interacts with various enzymes and cofactors and could have effects on metabolic flux or metabolite levels.
Subcellular Localization
Given its role in improving lysosomal function , it is likely that it is localized to the lysosome within the cell
Vorbereitungsmethoden
Die Synthese von Arimoclomolcitrat beinhaltet regioselektive und enantiospezifische Methoden. Ein effizienter chiraler Syntheseweg beginnt mit ®-(-)-Glycidylnosylat, das während des gesamten Prozesses seine chirale Integrität bewahrt . Die Synthese beinhaltet die Entwicklung einer selektiven Methode zur Pyridin-N-Oxidation, die für die Herstellung von enantiomerenreinem Arimoclomol entscheidend ist . Industrielle Produktionsmethoden werden in der öffentlichen Literatur nicht ausführlich beschrieben, aber Patente wie US11707456B2 liefern Einblicke in die Prozesse, die zur Herstellung von Arimoclomolcitrat verwendet werden .
Analyse Chemischer Reaktionen
Arimoclomolcitrat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations- und Substitutionsreaktionen. Die Verbindung wurde entwickelt, um einen natürlichen zellulären Reparaturweg durch die Aktivierung von molekularen Chaperonen zu stimulieren . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht umfassend dokumentiert, aber das Hauptprodukt, das gebildet wird, ist die Aktivierung von Hitzeschockproteinen (HSPs), die eine entscheidende Rolle beim Proteinfaltung und Schutz vor zellulärem Stress spielen .
Wissenschaftliche Forschungsanwendungen
Arimoclomolcitrat wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen untersucht. Es wurde in klinischen Studien für Amyotrophe Lateralsklerose (ALS) und Niemann-Pick-Krankheit Typ C (NPC) untersucht . Die Verbindung verstärkt die Produktion von Hitzeschockproteinen (HSPs), die defekte, fehlgefaltete Proteine retten, Proteinaggregate entfernen und die lysosomale Funktion verbessern können . Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten, die durch Proteinfaltung und -aggregation gekennzeichnet sind .
Wirkmechanismus
Arimoclomolcitrat funktioniert, indem es einen normalen zellulären Proteinreparaturweg durch die Aktivierung von molekularen Chaperonen stimuliert . Es verwendet einen einzigartigen „molekularen Chaperon“-Coinduktionsmechanismus, der die Aktivierung von Hitzeschockproteinen (HSPs) wie Hsp70 beinhaltet . Diese Proteine helfen bei der Umfaltung fehlgefalteter Proteine und verhindern deren Aggregation, wodurch Zellen vor Schäden geschützt werden . Es wird angenommen, dass die Verbindung an Hsp70 wirkt, einem wichtigen molekularen Ziel, das an seinem Wirkmechanismus beteiligt ist .
Vergleich Mit ähnlichen Verbindungen
Arimoclomolcitrat ist in seinem Wirkmechanismus einzigartig im Vergleich zu anderen Verbindungen, die für ähnliche therapeutische Zwecke eingesetzt werden. Ähnliche Verbindungen umfassen Bimoclomol, das ebenfalls als Hitzeschockprotein-Coinduktor wirkt . Andere Verbindungen, die sich in der Pipeline zur Behandlung der Niemann-Pick-Krankheit Typ C befinden, umfassen Acetylleucin, Trappsol Cyclo und Nizubaglustat . Während diese Verbindungen einige therapeutische Ziele gemeinsam haben, hebt die einzigartige Fähigkeit von Arimoclomolcitrat, Hitzeschockproteine zu verstärken, es von diesen ab .
Eigenschaften
IUPAC Name |
N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSENLDLUMVYRET-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368860-21-3 | |
| Record name | Arimoclomol citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368860213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arimoclomol Citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIMOCLOMOL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85FFY6179 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)



![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)


![Spiro[4.5]decan-8-amine](/img/structure/B3327668.png)
![(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester](/img/structure/B3327677.png)


![(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3327692.png)
